molecular formula C14H15F2N3 B4345831 7-(difluoromethyl)-2-methyl-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 676629-92-8

7-(difluoromethyl)-2-methyl-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Cat. No.: B4345831
CAS No.: 676629-92-8
M. Wt: 263.29 g/mol
InChI Key: DXMONELFPBAGKF-UHFFFAOYSA-N
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Description

7-(difluoromethyl)-2-methyl-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest due to its unique chemical structure and potential biological activities. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse pharmacological properties, including antibacterial, antifungal, and antitumor activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(difluoromethyl)-2-methyl-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid to yield the desired 7-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives . When trifluoroacetic acid is used instead, 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives are predominantly formed .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-(difluoromethyl)-2-methyl-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction involves replacing one functional group with another, which can significantly change the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazolo[1,5-a]pyrimidine derivatives .

Scientific Research Applications

7-(difluoromethyl)-2-methyl-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(difluoromethyl)-2-methyl-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the difluoromethyl group enhances its biological activity and metabolic stability, making it a valuable compound for further research and development .

Properties

IUPAC Name

7-(difluoromethyl)-2-methyl-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3/c1-9-7-13-17-11(10-5-3-2-4-6-10)8-12(14(15)16)19(13)18-9/h2-7,11-12,14,17H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMONELFPBAGKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(CC(NC2=C1)C3=CC=CC=C3)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601134828
Record name 7-(Difluoromethyl)-4,5,6,7-tetrahydro-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601134828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676629-92-8
Record name 7-(Difluoromethyl)-4,5,6,7-tetrahydro-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=676629-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Difluoromethyl)-4,5,6,7-tetrahydro-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601134828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(difluoromethyl)-2-methyl-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
7-(difluoromethyl)-2-methyl-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Reactant of Route 3
7-(difluoromethyl)-2-methyl-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Reactant of Route 4
7-(difluoromethyl)-2-methyl-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Reactant of Route 5
7-(difluoromethyl)-2-methyl-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Reactant of Route 6
7-(difluoromethyl)-2-methyl-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

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